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Compound of Interest

Compound Name: N-Boc-L-Prolinal

Cat. No.: B1333625

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-
L-prolinal, a key chiral building block in organic synthesis. The information presented herein,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, is essential for the accurate identification, characterization, and quality control of this
important compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Boc-L-prolinal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of N-Boc-L-prolinal

Chemical Shift (6) ppm Multiplicity Assignment
~9.5 S H-1 (Aldehyde)
~4.1 m H-2

~3.5 m H-5

~2.0-1.8 m H-3, H-4
1.48,1.41 2Xs Boc (tert-butyl)
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Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

The presence of rotamers due to the amide bond can lead to the observation of two distinct

singlets for the Boc group.

Table 2: 13C NMR Spectroscopic Data of N-Boc-L-prolinal

Chemical Shift (6) ppm

Assignment

~202 C-1 (Aldehyde Carbonyl)
~154 Boc (Carbonyl)

~80 Boc (Quaternary Carbon)
~60 C-2

~47 C-5

~28 Boc (Methyls)

~24 C-3,C-4

Note: The chemical shifts are approximate and can be influenced by the experimental

conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of N-Boc-L-prolinal

Wavenumber (cm—?)

Functional Group Assignment

~2975 C-H stretch (alkane)

~2870 C-H stretch (aldehyde)
~2720 C-H stretch (aldehyde)
~1720 C=0 stretch (aldehyde)
~1680 C=0 stretch (Boc carbamate)
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Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of N-Boc-L-prolinal

miz lon
200.1281 [M+H]*
222.1100 [M+Na]*
144.0811 [M-CaHs+H]*
100.0757 [M-Boc+H]*

Note: The fragmentation pattern can vary depending on the ionization technique and
conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of N-Boc-L-
prolinal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

¢ Dissolve 5-10 mg of N-Boc-L-prolinal in approximately 0.6 mL of a suitable deuterated
solvent (e.g., CDClz, DMSO-de) in a clean, dry 5 mm NMR tube.

e Ensure the sample is fully dissolved and the solution is homogeneous.
Instrument Parameters (Example for a 400 MHz spectrometer):
e 'H NMR:

o Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

o Number of Scans: 16-32.

o Relaxation Delay: 1.0 s.
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o Acquisition Time: ~4 s.

o Spectral Width: -2 to 12 ppm.

o BC NMR:

o

Pulse Program: Proton-decoupled 13C experiment (e.g., 'zgpg30').

[¢]

Number of Scans: 1024 or more, depending on sample concentration.

[e]

Relaxation Delay: 2.0 s.

[e]

Acquisition Time: ~1 s.

o Spectral Width: -10 to 220 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Perform phase correction and baseline correction.

Reference the spectra to the residual solvent peak (e.g., CDCls at 7.26 ppm for *H and 77.16
ppm for 3C).

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of neat N-Boc-L-prolinal (as a liquid or solid) directly onto the ATR
crystal to ensure good contact.

Instrument Parameters:
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Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000 - 400 cm™1,

Number of Scans: 16-32.

Resolution: 4 cm~1.

Data Processing:
e Collect a background spectrum of the clean, empty ATR crystal.
o Collect the sample spectrum.

o The instrument software will automatically subtract the background spectrum from the
sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

e Prepare a dilute solution of N-Boc-L-prolinal (e.g., 1 mg/mL) in a suitable solvent such as
methanol or acetonitrile.

e The solution may be introduced into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.

Instrument Parameters (Example for Electrospray lonization - ESI):

lonization Mode: Positive ion mode is typically used to observe protonated molecules
([M+H]*) and other adducts.

Capillary Voltage: ~3-4 kV.

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Source Temperature: 100-150 °C.

Desolvation Gas Flow: Appropriate for the instrument and solvent flow rate.
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e Analyzer: High-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap for
accurate mass measurements.

Data Processing:
e Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

e Process the data using the instrument's software to identify the molecular ion and any
significant fragment ions.

o Compare the observed m/z values with the calculated exact masses of the expected ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as N-Boc-L-prolinal.
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Spectroscopic Analysis Workflow for N-Boc-L-prolinal

Sample Preparation

N-Boc-L-prolinal Sample

Prepare NMR Sample 4 Prepare IR Sample - Prepare MS Sample
(in deuterated solvent) (neat or KBr pellet) (in volatile solvent)

i SpectroscoLic Analysis i

NMR Spectroscopy
(*H and 3C)

IR Spectroscopy Mass Spectrometry

Data Processing & Interpretation

Process NMR Data Process IR Data Process MS Data
(FT, Phasing, Baseline Correction) (Background Subtraction) (Peak Identification)

Structural Elucidation
& Purity Assessment
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¢ To cite this document: BenchChem. [Spectroscopic Profile of N-Boc-L-prolinal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333625#spectroscopic-data-of-n-boc-I-prolinal-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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